molecular formula C13H15ClO2 B1424013 3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde CAS No. 883519-56-0

3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde

Cat. No. B1424013
M. Wt: 238.71 g/mol
InChI Key: WXYULSVTOFLTHI-UHFFFAOYSA-N
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Description

“3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde” is a chemical compound that belongs to the class of organic compounds known as benzaldehydes . These are organic compounds containing the group -CHO at the ortho- position to a benzene ring .


Molecular Structure Analysis

The molecular structure of “3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde” would likely consist of a benzene ring substituted with a chloro group, an ethyl group, and an aldehyde group. The exact structure would depend on the positions of these substituents .


Chemical Reactions Analysis

Again, while specific reactions involving “3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde” are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, the aldehyde group (-CHO) is often involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups all influence a compound’s properties .

Scientific Research Applications

  • Synthesis of Schiff-base Macrocyclic Complexes : A study by Chen et al. (2014) discusses the synthesis of novel pendant-armed dialdehydes used to prepare Schiff-base macrocyclic complexes. Although not directly using 3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde, this research illustrates the potential of similar compounds in forming complex chemical structures, useful in materials science and coordination chemistry (Chen, Zhang, Jin, & Huang, 2014).

  • Synthesis of Pharmaceutical Impurities : Research by Zhang et al. (2014) outlines a synthetic method for an impurity found in crude Roflumilast, starting from 3,4-dihydroxybenzaldehyde. This process, involving alkylation, oxidation, and other reactions, showcases the chemical transformations that similar compounds can undergo, which is significant in pharmaceutical research and development (Zhang, Lin, Li, Dong, Chen, & Wang, 2014).

  • Crystal Structure Analysis : A study by Thippeswamy et al. (2011) focuses on the synthesis and characterization of a compound using benzaldehyde solutions, which are structurally related to 3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde. This kind of research is crucial for understanding the molecular structures and properties of similar compounds (Thippeswamy, Vijaykumar, Prasad, Jayashree, Lakshminarayana, Sridhar, & Prasad, 2011).

  • Application in Organic Synthesis : Werner et al. (1994) described the synthesis of various organic compounds using 3-Chloro-2-ethoxycarbonyl crotonic aldehyde. The study highlights the versatility of similar compounds in synthesizing complex organic molecules, which is relevant in organic chemistry and material science (Werner, Greif, Pulst, & Weissenfels, 1994).

  • Antioxidant Activity Testing : Rijal et al. (2022) synthesized derivatives from halogenated vanillin and tested their antioxidant activity. This research underscores the potential of similar compounds in biological and pharmacological applications (Rijal, Haryadi, & Anwar, 2022).

Safety And Hazards

The safety and hazards associated with “3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde” would depend on its physical and chemical properties. For example, many benzaldehydes are irritants and should be handled with care .

Future Directions

The future directions for research on “3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde” would depend on its potential applications. For example, if it has unique properties, it could be studied for use in new chemical reactions or products .

properties

IUPAC Name

3-chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c1-2-9-5-11(7-15)13(12(14)6-9)16-8-10-3-4-10/h5-7,10H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYULSVTOFLTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)Cl)OCC2CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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